molecular formula C10H8N2O2 B3277307 5-Methyl-8-nitroquinoline CAS No. 65745-69-9

5-Methyl-8-nitroquinoline

Cat. No. B3277307
CAS RN: 65745-69-9
M. Wt: 188.18 g/mol
InChI Key: PJUFTRGYNSXIDE-UHFFFAOYSA-N
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Description

5-Methyl-8-nitroquinoline is a chemical compound with the molecular formula C10H8N2O2 . It is also known by the synonym "Quinoline, 8-methyl-5-nitro-" .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Methyl-8-nitroquinoline, has been a subject of extensive research. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Recently, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been explored for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-Methyl-8-nitroquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 188.18 .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . The nitro/nitroso conversion within VNS reaction has also been illustrated .

Scientific Research Applications

Synthesis and Characterization

5-Methyl-8-nitroquinoline and its derivatives are subjects of active research in the field of chemical synthesis and characterization. For instance, Patel and Patel (2017) synthesized novel ligands based on the 8-hydroxyquinoline moiety, a class to which 5-methyl-8-nitroquinoline belongs. These compounds, including variants of quinolines, were evaluated for their antimicrobial activity, showcasing the importance of these compounds in medicinal chemistry (Patel & Patel, 2017).

Biological and Medicinal Applications

In the realm of biological and medicinal applications, quinoline derivatives have been explored for their potential in treating various diseases. Zibaseresht, Amirlou, and Karimi (2013) discussed the synthesis of 7-methyl-8-nitroquinoline from m-toluidine, highlighting its role in anticancer, antitumor, and anti-inflammatory research, as well as its potential in treating Alzheimer’s disease (Zibaseresht et al., 2013).

Corrosion Inhibition

Rbaa et al. (2019) investigated novel heterocyclic compounds based on the 8-hydroxyquinoline structure, similar to 5-methyl-8-nitroquinoline, for their applications as corrosion inhibitors. This study underscores the potential of these compounds in protecting materials in aggressive environments, such as hydrochloric acid, which is crucial in industrial applications (Rbaa et al., 2019).

Photophysical and Photochemical Properties

Wang et al. (2022) explored the photophysical and photochemical properties of 8-hydroxy-5-nitroquinoline, a compound related to 5-methyl-8-nitroquinoline. They examined its application as an antimicrobial, anti-inflammatory, and anticancer agent, highlighting its photochemistry in different solvents. This kind of research is crucial for understanding the behavior of these compounds under various conditions, which can be vital for their application in photochemotherapy (Wang et al., 2022).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-8-nitroquinoline is not explicitly mentioned in the retrieved papers, quinoline derivatives are known to have a wide range of biological activities. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Safety and Hazards

According to the Safety Data Sheet from ChemicalBook, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes when handling 5-Methyl-8-nitroquinoline . It is also advised to avoid the formation of dust and aerosols .

Future Directions

Quinoline derivatives, including 5-Methyl-8-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring their potential biological and pharmaceutical activities .

properties

IUPAC Name

5-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUFTRGYNSXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-8-nitroquinoline

Synthesis routes and methods

Procedure details

5-methyl-2-nitroaniline (1.0 g, 6.57 mmol), glycerol (1.88 g, 20.4 mmol), 3-nitrobenzenesulfonic acid sodium salt (1.92 g, 8.54 mmol) were added to H2SO4/H2O (6 ml, 7:5) solution and heated at 105° C. for 48 h. After completion of the reaction (monitored by LCMS), the mixture was cooled to 45° C. and poured slowly onto ice water (50 ml) and the mixture was extracted with DCM. The combined organic phases were dried (Na2SO4) and concentrated in vacuo to give the title compound (950 mg, 77%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
H2SO4 H2O
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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